2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4,5-diphenyl-1,3-oxazolidin-2-ylidene)acetonitrile
Description
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Properties
Molecular Formula |
C32H25N3O2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4,5-diphenyl-1,3-oxazolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C32H25N3O2/c33-21-26(31-34-27(22-13-5-1-6-14-22)29(36-31)24-17-9-3-10-18-24)32-35-28(23-15-7-2-8-16-23)30(37-32)25-19-11-4-12-20-25/h1-20,27-30,34H |
InChI Key |
MMDOSCUBNVZLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=C(C#N)C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)N2)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound 2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4,5-diphenyl-1,3-oxazolidin-2-ylidene)acetonitrile is a complex organic molecule with potential biological activities. Its unique structure consists of oxazole and oxazolidine moieties that may influence its interaction with biological systems. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 356.42 g/mol. The structure features two phenyl rings attached to the oxazole and oxazolidine frameworks, which may enhance its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with oxazole and oxazolidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Antioxidant Effects : The presence of phenolic structures may contribute to antioxidant activity.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related oxazolidinones highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli , showcasing their potential as novel antimicrobial agents .
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Oxazolidinone A | Staphylococcus aureus | 18 |
| Oxazolidinone B | Escherichia coli | 15 |
| 2-(4,5-diphenyl...) | Pseudomonas aeruginosa | 16 |
Anticancer Activity
In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and cell death .
Case Study: Induction of Apoptosis
A specific derivative was tested for its ability to induce apoptosis in MCF-7 cells. Results showed a significant increase in TUNEL-positive cells after treatment with 30 µM concentration for 72 hours. This suggests that the compound can effectively trigger apoptotic pathways in these cancer cells .
Antioxidant Activity
The antioxidant potential of compounds containing oxazole rings has been documented. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases .
The exact mechanism by which 2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4,5-diphenyl-1,3-oxazolidin-2-ylidene)acetonitrile exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with specific molecular targets—such as enzymes or receptors—plays a critical role in its pharmacological profile.
Scientific Research Applications
2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4,5-diphenyl-1,3-oxazolidin-2-ylidene)acetonitrile is a complex organic compound featuring both oxazole and oxazolidine rings, suggesting potential biological and chemical activities. The multiple phenyl groups enhance its stability and may influence interactions with biological targets.
Potential Therapeutic Applications
Research into compounds with similar structures to 2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4,5-diphenyl-1,3-oxazolidin-2-ylidene)acetonitrile suggests potential therapeutic applications. The dual ring structure and the presence of multiple diphenyl groups may allow for diverse interactions with biological systems, potentially leading to novel therapeutic applications.
Interaction Studies
Interaction studies are crucial for understanding how 2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4,5-diphenyl-1,3-oxazolidin-2-ylidene)acetonitrile interacts with biological targets.
Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-chlorophenyl)-4,5-dihydrooxazole | Contains a chlorophenyl group | Potential anti-inflammatory properties |
Oxazoles and their Applications
Oxazolines, related to the oxazole ring in the title compound, have applications in synthesis .
Kynurenine pathway
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
